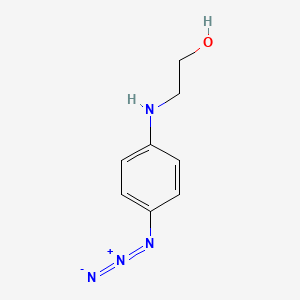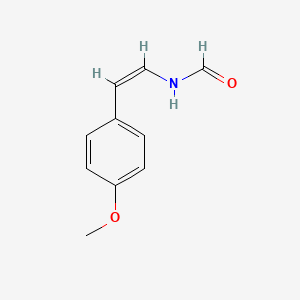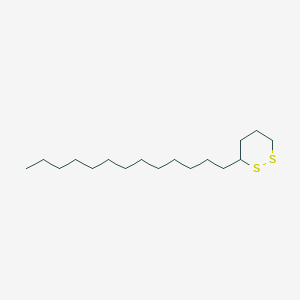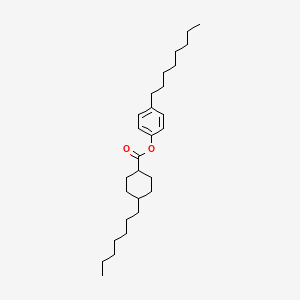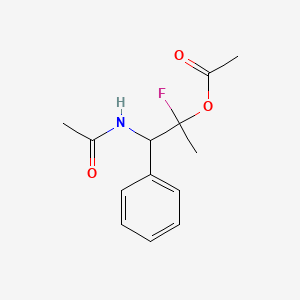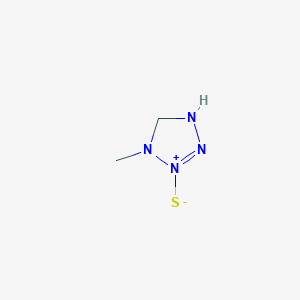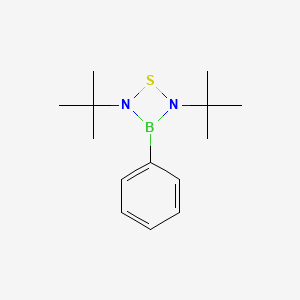
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is a complex organic compound known for its unique structure and properties. This compound features a thiadiazaboretidine ring, which is a heterocyclic structure containing sulfur, nitrogen, and boron atoms. The presence of bulky tert-butyl groups and a phenyl group further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-Di-tert-butylphenylhydrazine with boron trichloride in the presence of a base. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the thiadiazaboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazaboretidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The presence of the thiadiazaboretidine ring allows for unique interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the thiadiazaboretidine ring.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a nitrogen-containing ring structure.
Uniqueness
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is unique due to the presence of the thiadiazaboretidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
128685-56-3 |
|---|---|
Molecular Formula |
C14H23BN2S |
Molecular Weight |
262.2 g/mol |
IUPAC Name |
2,4-ditert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine |
InChI |
InChI=1S/C14H23BN2S/c1-13(2,3)16-15(12-10-8-7-9-11-12)17(18-16)14(4,5)6/h7-11H,1-6H3 |
InChI Key |
CCSGBJRMHRDWAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(SN1C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


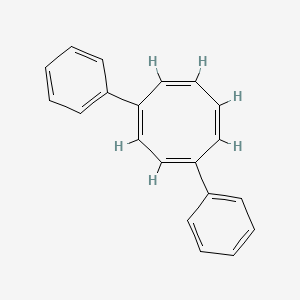
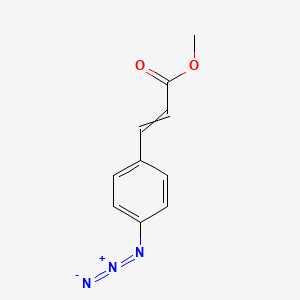
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
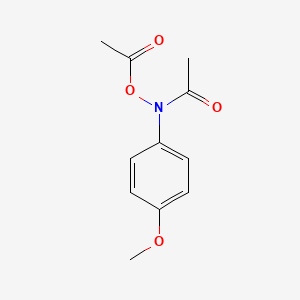
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
